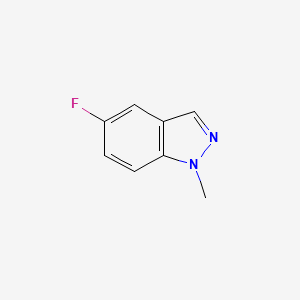

5-Fluoro-1-metil-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C7H5FN2 and a molecular weight of 136.13 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1-methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-methyl-1H-indazole consists of a fused ring system with a nitrogen atom at the 1 and 3 positions . The 5 position of the indazole ring is substituted with a fluorine atom, and the 1 position is substituted with a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-Fluoro-1-methyl-1H-indazole is a solid substance . It has a density of 1.4±0.1 g/cm3 . The boiling point is 274.9±13.0 °C at 760 mmHg . It has a molar refractivity of 36.6±0.3 cm3 and a polar surface area of 29 Å2 .Aplicaciones Científicas De Investigación

Aplicaciones antihipertensivas

Se ha encontrado que los compuestos heterocíclicos que contienen indazol, como el 5-Fluoro-1-metil-1H-indazol, tienen una amplia variedad de aplicaciones medicinales, incluso como agentes antihipertensivos . Estos compuestos pueden ayudar en el manejo de la presión arterial alta.

Aplicaciones anticancerígenas

Estos compuestos también se han utilizado en el desarrollo de fármacos anticancerígenos . Por ejemplo, un compuesto llamado 3-Amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida pudo inhibir el crecimiento celular con valores de GI50 en el rango de 0,041–33,6 μM, siendo muy eficaz contra las líneas celulares de colon y melanoma .

Aplicaciones antidepresivas

Los compuestos que contienen indazol se han utilizado en la creación de fármacos antidepresivos . Estos medicamentos pueden ayudar a controlar y tratar diversas formas de depresión.

Aplicaciones antiinflamatorias

Los derivados del indazol han mostrado efectos antiinflamatorios significativos . Por ejemplo, se identificó que tres derivados han concedido el efecto antiinflamatorio adecuado con inhibición en el edema de la pata del 77, 76 y 76% a las 3 horas .

Aplicaciones antibacterianas

Estos compuestos se han utilizado en el desarrollo de agentes antibacterianos . Pueden ayudar en el tratamiento de diversas infecciones bacterianas.

Aplicaciones antivirales

Los derivados del indazol poseen diversas actividades biológicas, incluidas propiedades antivirales . Por ejemplo, se prepararon y se reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .

Aplicaciones antidiabéticas

También se ha encontrado que los derivados del indazol poseen propiedades antidiabéticas

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Fluoro-1-methyl-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indazole derivatives have been reported to have antiviral activity against a broad range of rna and dna viruses

Result of Action

Some indazole derivatives have been reported to inhibit cell growth , suggesting that 5-Fluoro-1-methyl-1H-indazole may have similar effects.

Action Environment

Safety data suggests that this compound should be handled carefully to avoid contact with skin and eyes and to prevent the formation of dust and aerosols .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Cellular Effects

The cellular effects of 5-Fluoro-1-methyl-1H-indazole are not well-documented. Indazole derivatives have been reported to have various effects on cells. For example, some indazole derivatives have been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives are known to have various effects over time in laboratory settings .

Dosage Effects in Animal Models

Indazole derivatives are known to have various effects at different dosages in animal models .

Metabolic Pathways

Indazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indazole derivatives are known to have various effects on subcellular localization .

Propiedades

IUPAC Name |

5-fluoro-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIIYLPAIKTQPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672032 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210023-65-6 |

Source

|

| Record name | 5-Fluoro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B595999.png)

![3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B596005.png)

![2'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B596007.png)